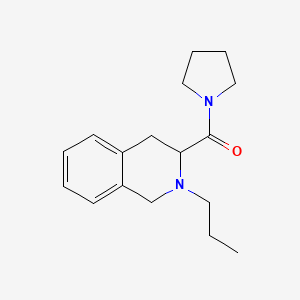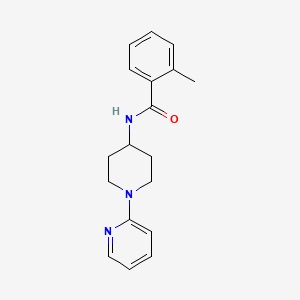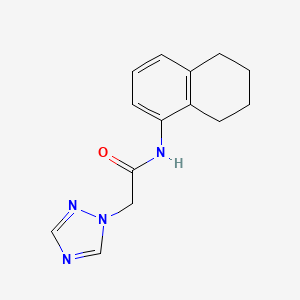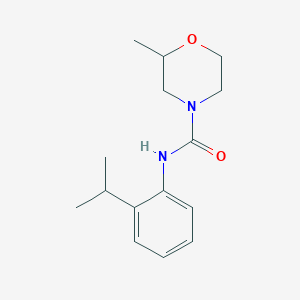
(2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone, also known as PDMP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PDMP is a small molecule inhibitor of glycosphingolipid biosynthesis, which plays a crucial role in various cellular processes. In
Mechanism of Action
(2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone inhibits the enzyme glucosylceramide synthase, which is responsible for the biosynthesis of glycosphingolipids. By inhibiting this enzyme, (2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone reduces the levels of glycosphingolipids in cells and alters the composition of cell membranes. This can have significant effects on cell signaling and membrane dynamics, leading to changes in cell behavior and function.
Biochemical and Physiological Effects:
(2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that (2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone can inhibit cell proliferation, induce apoptosis, and alter cell morphology. In vivo studies have shown that (2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone can reduce tumor growth and metastasis in animal models of cancer. (2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone has also been shown to have anti-inflammatory and neuroprotective effects in animal models of disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone is its specificity for glycosphingolipid biosynthesis. By selectively inhibiting this pathway, (2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone can alter the composition of cell membranes without affecting other cellular processes. This makes (2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone a valuable tool for studying the role of glycosphingolipids in cell signaling and membrane dynamics. However, (2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone has some limitations for lab experiments. It is a small molecule inhibitor that can be difficult to deliver to cells in vivo. It also has a short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for research on (2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone. One area of interest is the development of more potent and selective inhibitors of glycosphingolipid biosynthesis. Another area of research is the role of glycosphingolipids in disease, including cancer, inflammation, and neurodegeneration. (2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone has shown promise as a potential therapeutic agent for these diseases, and further research is needed to understand its mechanism of action and potential clinical applications. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of (2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone, including its distribution, metabolism, and toxicity in vivo.
Synthesis Methods
The synthesis of (2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone involves a series of chemical reactions that start with the condensation of propiophenone and aniline to form 2-propyl-3,4-dihydro-1H-isoquinolin-3-ol. The resulting compound is then treated with thionyl chloride to form the corresponding chloro compound, which is reacted with pyrrolidine to form (2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone. The overall yield of (2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone is around 20%, and the purity of the compound can be improved by recrystallization.
Scientific Research Applications
(2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is the role of glycosphingolipids in cell signaling and membrane dynamics. Glycosphingolipids are essential components of cell membranes and play a crucial role in various cellular processes, including cell adhesion, migration, and proliferation. (2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone has been shown to inhibit glycosphingolipid biosynthesis and alter the composition of cell membranes, which can have significant effects on cell signaling and membrane dynamics.
properties
IUPAC Name |
(2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-2-9-19-13-15-8-4-3-7-14(15)12-16(19)17(20)18-10-5-6-11-18/h3-4,7-8,16H,2,5-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJMNQHHOBJYHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2=CC=CC=C2CC1C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-propyl-3,4-dihydro-1H-isoquinolin-3-yl)-pyrrolidin-1-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[6-(dimethylamino)pyridin-3-yl]methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7512509.png)
![3-chloro-N-[2-(dimethylamino)-2-oxoethyl]benzamide](/img/structure/B7512512.png)

![N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride](/img/structure/B7512538.png)


![N-[(3-fluorophenyl)methyl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512556.png)
![1-methyl-N-[(5-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512558.png)

![1-methyl-N-[(3-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512566.png)

